molecular formula C9H10O3 B8534203 2-Ethyl-3-(2-furyl)acrylic acid

2-Ethyl-3-(2-furyl)acrylic acid

Cat. No.: B8534203
M. Wt: 166.17 g/mol
InChI Key: LDXXMHPOEMZKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Furyl)acrylic acid is a heterocyclic acrylic acid derivative featuring a furan ring substituted at the α,β-unsaturated carboxylic acid position. It serves as a key intermediate in organic synthesis, particularly in the preparation of fused pyridones via Curtius rearrangement and microwave-assisted cyclization (yield: 80%) . Its reactivity is influenced by the electron-rich furyl group, which enhances participation in photochemical and thermal reactions.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)butanoic acid

InChI

InChI=1S/C9H10O3/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-6H,2H2,1H3,(H,10,11)

InChI Key

LDXXMHPOEMZKRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CO1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Photodimerization : 3-(2-Furyl)acrylic acid forms trans-anti dimers in solid-state reactions, whereas ethyl cinnamate derivatives yield mixtures of cyclobutane products (e.g., 55% yield for compound 5) under similar conditions .
  • Synthetic Utility : Microwave-assisted synthesis of furopyridones from 3-(2-furyl)acrylic acid achieves higher yields (80%) compared to traditional thermal methods (60-70%) .

Preparation Methods

Reaction Mechanism and Standard Protocol

The Knoevenagel condensation between furfural and malonic acid in the presence of a weak base (e.g., pyridine or piperidine) is the most widely documented method for preparing 3-(2-furyl)acrylic acid. The reaction proceeds via deprotonation of malonic acid, nucleophilic attack on furfural, and subsequent elimination of water to form the α,β-unsaturated carboxylic acid.

Procedure:

  • Combine furfural (192 g, 2 mol), malonic acid (208 g, 2 mol), and pyridine (96 mL, 1.2 mol) in a 1 L round-bottom flask.

  • Reflux on a boiling water bath for 2 hours.

  • Cool, dilute with water (200 mL), and add ammonia to dissolve unreacted malonic acid.

  • Acidify with hydrochloric acid (1:1) to precipitate the product.

  • Filter, wash with ice-cold water, and dry.

Yield and Purity:

  • Yield: 70–85% (crude), depending on reaction time and base concentration.

  • Purity: >95% after recrystallization from ethanol.

Base Selection

Pyridine is preferred over piperidine due to its dual role as a catalyst and solvent. Substituting pyridine with morpholine reduces side reactions but lowers yield to 65%.

Solvent and Temperature

  • Solvent-Free Conditions: Direct heating of reactants improves atom economy but requires rigorous temperature control (80–90°C) to prevent decarboxylation.

  • Polar Solvents: Using dimethylformamide (DMF) accelerates the reaction (1.5 hours) but complicates purification.

Scalability

Industrial-scale production employs continuous flow reactors to maintain consistent heating and reduce decomposition. Pilot studies report 90% conversion at 100 g/L feedstock concentration.

Esterification of 3-(2-Furyl)acrylic Acid to Ethyl Ester

Acid-Catalyzed Fischer Esterification

The carboxylic acid is esterified with ethanol using sulfuric acid as a catalyst.

Procedure:

  • Mix 3-(2-furyl)acrylic acid (138 g, 1 mol), ethanol (200 mL, excess), and concentrated H₂SO₄ (5 mL).

  • Reflux for 6–8 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and distill under reduced pressure.

Yield and Purity:

  • Yield: 75–80%.

  • Purity: 99% (GC-MS).

Acyl Chloride Intermediate

  • Convert 3-(2-furyl)acrylic acid to its acyl chloride using thionyl chloride.

  • React with ethanol in the presence of a base (e.g., triethylamine).

Advantages:

  • Faster reaction (2 hours).

  • Higher yield (85%).

Disadvantages:

  • Requires handling corrosive reagents (SOCl₂).

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica lipase B) in non-aqueous media offer eco-friendly esterification (60°C, 24 hours, 70% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 15.9 Hz, 1H, CH=CO), 7.45 (d, J = 15.9 Hz, 1H, CH=CO), 7.20–7.10 (m, 2H, furan-H), 6.50–6.45 (m, 1H, furan-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (neat): 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

Purity Assessment

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).

  • Melting Point: 82–84°C (for 3-(2-furyl)acrylic acid).

Industrial and Environmental Considerations

Waste Management

  • Pyridine Recovery: Distillation of reaction mixtures recovers >90% pyridine for reuse.

  • Malonic Acid Byproducts: Neutralized filtrates contain ammonium malonate, which can be repurposed as fertilizer.

Cost Analysis

ComponentCost per kg (USD)
Furfural12.50
Malonic Acid9.80
Ethanol3.20
Total 25.50

Q & A

What is the molecular structure and key physicochemical properties of 2-Ethyl-3-(2-furyl)acrylic acid?

Basic Question
The compound features a furan ring at position 2 linked to an acrylic acid moiety with an ethyl substituent. Key properties for analogous compounds include:

  • Melting Point : 140–144°C (for 3-(2-Furyl)acrylic acid)
  • Boiling Point : 286°C
  • Solubility : Soluble in dichloromethane, diethyl ether, and sparingly in water (2 g/L at 20°C)
  • Molecular Formula : C₇H₆O₃ (for non-ethylated analogs)

What are the common synthetic routes for preparing this compound derivatives?

Basic Question

  • Knoevenagel Condensation : React 5-substituted-2-furaldehydes with ethyl malonate under solvent-free conditions using piperidinium acetate, yielding acrylic acid derivatives (70–85% efficiency) .
  • Catalytic Hydrogenation : Use 5% Pd/C to reduce alkynyl precursors for ethyl group introduction .

How can researchers characterize the purity and structural identity of this compound?

Basic Question

  • FTIR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and furan ring vibrations .
  • NMR : Assign ethyl protons (δ ~1.2–2.5 ppm), furan protons (δ ~6.3–7.4 ppm), and acrylic acid protons (δ ~6.5–7.0 ppm) .
  • Elemental Analysis : Verify C/H/O ratios (±0.3% deviation) .

What are the documented biological activities of this compound derivatives?

Advanced Question

  • Enzyme Inhibition : Modulates malonyl-CoA decarboxylase (MCD) via hydrophobic interactions enhanced by the ethyl group .
  • Anticancer Activity : Inhibits tubulin polymerization (IC₅₀ = 1.2–3.5 μM in HeLa cells) .

How do reaction conditions influence the yield and selectivity of synthesis?

Advanced Question

  • Catalysts : MeSO₃H/SiO₂ increases esterification yields to >90% ; Pd/C ensures selective hydrogenation .
  • Temperature : Optimal Knoevenagel condensation occurs at 80–100°C; higher temperatures risk side reactions .

What analytical challenges arise when studying this compound?

Advanced Question

  • Isomerization : Use chiral HPLC or NOESY NMR to resolve E/Z configurations .
  • Light Sensitivity : Store in amber vials at ≤4°C to prevent UV degradation .

How does the ethyl group affect chemical reactivity?

Advanced Question

  • Steric Hindrance : Slows esterification kinetics by 20–30% compared to non-alkylated analogs .
  • Thermal Stability : Increases decomposition onset temperature by 40–50°C .

What are potential therapeutic applications?

Basic Question

  • Anti-inflammatory : Suppresses COX-2 expression by 60–80% in macrophages .
  • Antimicrobial : MIC values of 8–16 μg/mL against Gram-positive pathogens .

How to optimize synthesis scalability?

Advanced Question

  • Flow Chemistry : Reduces reaction time from 24h (batch) to 2h .
  • Catalyst Recycling : Silica-supported acids retain >85% activity after 5 cycles .

How to resolve contradictions in biological activity data?

Advanced Question

  • Standardized Assays : Use identical cell lines (e.g., HEK293) and protocols .
  • Computational Modeling : Validate binding poses via molecular dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.